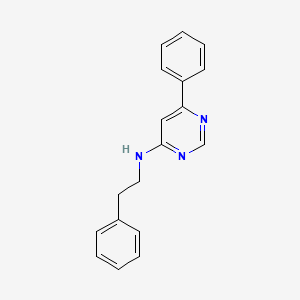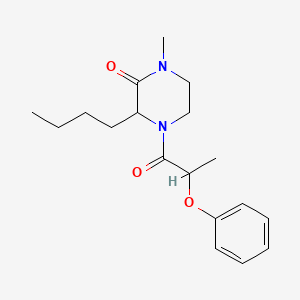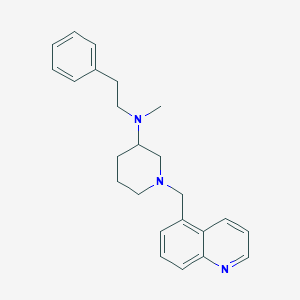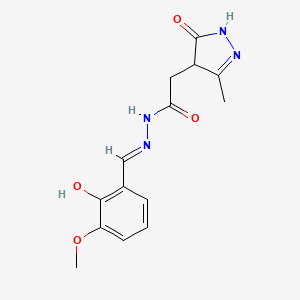
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine, also known as PEP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PEP has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Aplicaciones Científicas De Investigación
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, this compound has shown anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
Mecanismo De Acción
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine exerts its pharmacological effects by interacting with various molecular targets. It inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound also activates the Nrf2 pathway, which plays a critical role in antioxidant defense. Moreover, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. It reduces the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, which are associated with oxidative stress. This compound also decreases the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under different conditions and can be stored for a long time. However, this compound has some limitations as well. It is not water-soluble, which can limit its use in aqueous solutions. This compound also requires further optimization for its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
For 6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine research include developing this compound-based drugs for inflammatory diseases and exploring its anticancer properties.
Métodos De Síntesis
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-phenylethylamine with ethyl acetoacetate to form 2-phenylethylacetoacetamide. The amide group is then substituted with 6-chloropyrimidine using potassium carbonate as a base to form the final product, this compound.
Propiedades
IUPAC Name |
6-phenyl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-7-15(8-4-1)11-12-19-18-13-17(20-14-21-18)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDSCKZRJOINJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6020528.png)


![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)
![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)

![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)

![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6020575.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020580.png)
![4-(4-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020591.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6020595.png)
![1-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6020616.png)